Tinii2,3-naphthalocyanine

Photodynamic therapy Singlet oxygen quenching Photosensitizer screening

Researchers requiring reproducible NIR photoresponse in the 750-1100 nm range often encounter batch variability from dimer-forming planar naphthalocyanines. Tin(II) 2,3-naphthalocyanine (SnNc) eliminates this via its permanent non-planar geometry, confirmed by low-temperature STM, ensuring dimer-free vacuum-deposited thin films with consistent batch-to-batch NIR absorption. • λmax 735, 789, 830 nm (chloronaphthalene); thin-film absorption shifts to ~858-875 nm, extendable beyond 1100 nm with axial ligation • HOMO 5.0 eV, LUMO 3.7 eV, μh = 8.8 × 10⁻⁵ cm² V⁻¹ s⁻¹ for direct device-stack modeling • Voltage-addressable Sn²⁺-up/down bistable conformational switching validated for single-molecular information storage • Singlet-oxygen quenching kq = 53 × 10⁸ M⁻¹ s⁻¹ for PDT regimens requiring balanced photosensitizer activity

Molecular Formula C48H24N8Sn
Molecular Weight 831.5 g/mol
Cat. No. B15383212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTinii2,3-naphthalocyanine
Molecular FormulaC48H24N8Sn
Molecular Weight831.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Sn]N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21
InChIInChI=1S/C48H24N8.Sn/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;/h1-24H;/q-2;+2
InChIKeySCYVSSHNBKWAKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SnNc: NIR Organic Electronics & Photodynamic Research


Tin(II) 2,3-naphthalocyanine (SnNc, CAS 110479-58-8, C₄₈H₂₄N₈Sn, MW 831.5 g/mol) is a non‑planar metallo‑naphthalocyanine organic semiconductor whose extended π‑conjugated benzoisoindole macrocycle yields intense near‑infrared (NIR) Q‑band absorption at 735, 789, and 830 nm in chloronaphthalene solution . In vacuum‑deposited thin films, the primary absorption band shifts to ~858–875 nm and, with appropriate axial ligation, can extend beyond 1100 nm . The Sn(II) metal center imparts a permanent non‑planar geometry that distinguishes SnNc from planar base‑free naphthalocyanine and influences molecular packing, charge‑transport, and interfacial behaviour in electronic devices [1].

NIR organic semiconductor with intense Q-band absorption extending beyond 1100 nm in thin films
Non-planar Sn(II) geometry enables distinct molecular packing and voltage-responsive interfacial behavior
Suitable for organic photovoltaic, photodetector, and up-conversion device research workflows
Supports photodynamic therapy research requiring controlled singlet-oxygen quenching context

SnNc: Quantitative Differentiation from Other Naphthalocyanines


Naphthalocyanines sharing the same 2,3‑macrocycle are not functionally interchangeable: the central metal atom and its axial ligation directly control every performance‑critical photophysical parameter. Singlet‑oxygen quenching rate constants (kq) vary by more than an order of magnitude across Si, Sn, Al, and Ga naphthalocyanines—from 3.9 × 10⁸ M⁻¹ s⁻¹ (Si) to 110 × 10⁸ M⁻¹ s⁻¹ (Ga), with Sn at 53 × 10⁸ M⁻¹ s⁻¹ [1]. Triplet‑state quantum yields scale directly with the atomic number of the central atom, and the oxidation state of tin—Sn(II) in SnNc vs. Sn(IV) in SnNcCl₂—determines whether NIR absorption is intrinsic to the monomer or requires dimer formation [2][3]. Third‑order nonlinear optical susceptibilities χ⁽³⁾ are strongly metal‑dependent, with SiNc reaching χ⁽³⁾ ~10⁻¹⁰ esu at 1.5 μm and SnNc derivatives occupying a distinct position in the metal‑dependent hierarchy [4]. Selecting an analog without matching these quantitative benchmarks compromises device efficiency, spectroscopic interpretation, and therapeutic photosensitizer performance.

Metal center Singlet-oxygen quenching rate constants vary over an order of magnitude across Si, Al, Sn, and Ga analogs; activity profiles may not transfer.
Oxidation state Sn(II) monomeric NIR absorption differs mechanistically from Sn(IV) dichloride dimer-dependent behavior; device performance may shift.
Planarity Non-planar SnNc exhibits lower packing density and voltage-induced flipping absent in planar base-free naphthalocyanine; interfacial properties may not reproduce.

SnNc: Head-to-Head Evidence for Scientific Selection


SnNc Singlet Oxygen Quenching Rate Comparison

In a direct head‑to‑head measurement of photosensitized ¹O₂ luminescence quenching in chloroform, tin 2,3‑naphthalocyanine (compound VI, tri‑(n‑hexyl‑siloxy)‑SnNc) exhibits a bimolecular quenching rate constant kq = 53 × 10⁸ M⁻¹ s⁻¹, which is 13.6‑fold higher than the silicon analog (V, kq = 3.9 × 10⁸ M⁻¹ s⁻¹), 1.6‑fold higher than the aluminum analog (VII, kq = 33 × 10⁸ M⁻¹ s⁻¹), and approximately half that of the gallium analog (VIII, kq = 110 × 10⁸ M⁻¹ s⁻¹) [1]. The same study established that energy transfer from ¹O₂ to the quencher triplet state fully explains the activity of SiNc and strongly contributes to that of SnNc, confirming a structure‑property relationship tied to the metal‑center identity.

Singlet Oxygen Quenching Rate
Head-to-head
SnNc 53 × 10⁸ M⁻¹ s⁻¹
SiNc 3.9 × 10⁸ M⁻¹ s⁻¹
AlNc 33 × 10⁸ M⁻¹ s⁻¹
GaNc 110 × 10⁸ M⁻¹ s⁻¹
Occupies an intermediate metal-dependent activity position, supporting tunable photoinhibition research strategies.
Monomeric conditions in chloroform; ¹O₂ luminescence at 1270 nm.
Photodynamic therapy Singlet oxygen quenching Photosensitizer screening

SnNcCl₂ vs. SnPc: Intrinsic NIR Absorption

A direct comparison of thin‑film absorbance reveals that tin naphthalocyanine dichloride (SnNcCl₂, 32 nm film) exhibits optical absorption extending beyond λ = 1100 nm as an intrinsic molecular property of its extended conjugation, whereas tin phthalocyanine (SnPc, 30 nm film) owes its IR absorption to the formation of physical dimers [1]. The study explicitly states that SnNcCl₂ performance is 'superior to tin phthalocyanine, an archetypical infrared small molecule donor' [1]. In mixed films with C₆₀, SnNcCl₂ retains its broad NIR absorption, while SnPc loses IR absorption upon dilution that disrupts dimer formation.

Intrinsic NIR Absorption
Head-to-head
SnNcCl₂ Intrinsic absorption beyond 1100 nm
SnPc Dimer-dependent IR absorption lost upon dilution
Reliable NIR harvesting in bulk-heterojunction blends where SnPc dimer response collapses.
Thermally evaporated thin films; C₆₀ mixed-film comparison.
Organic photovoltaics NIR absorber Electron donor material

SnNcCl₂/C₆₀ Bilayer OPV Efficiency: NIR Photocurrent

Under standardized AM1.5G solar illumination at 100 mW cm⁻², a bilayer OPV with SnNcCl₂ as the electron donor and C₆₀ as the acceptor achieves a power conversion efficiency ηP = (1.2 ± 0.1)% [1]. The same study compared this performance directly with SnPc‑based bilayer devices and concluded that SnNcCl₂ is superior, attributing the advantage to its intrinsic NIR absorption that persists in the device stack [1]. This represents a verified baseline for a non‑optimized bilayer architecture; the authors note that SnNcCl₂ is expected to perform in bulk‑heterojunction geometries without sacrificing IR absorption—a prospect not available to dimer‑dependent SnPc.

Bilayer OPV Efficiency
Head-to-head
(1.2 ± 0.1)% vs. inferior SnPc device
Verified baseline efficiency for non-optimized architecture; supports NIR donor material benchmarking.
AM1.5G 100 mW cm⁻²; ITO/SnNcCl₂/C₆₀/BCP/Al bilayer.
Organic solar cell Power conversion efficiency NIR photocurrent

SnNc Hole Mobility in Vacuum-Deposited Thin Films

Space‑charge‑limited current (SCLC) measurements on vacuum‑deposited SnNc thin films yield a hole mobility μh = (8.8 ± 0.1) × 10⁻⁵ cm² V⁻¹ s⁻¹ . This value was obtained in the same study that determined the HOMO energy (5.0 ± 0.1 eV) and LUMO energy (3.7 ± 0.1 eV) of SnNc, providing a complete electronic‑structure dataset for device simulation . While head‑to‑head mobility data against Si, Al, or Ga naphthalocyanines under identical conditions are not available in the same study, this measured μh value establishes a quantitative benchmark for SnNc that can be compared cross‑study with literature values for other metallo‑naphthalocyanines.

Hole Mobility
Supporting evidence
8.8 × 10⁻⁵ cm² V⁻¹ s⁻¹
Quantitative benchmark for device stack design; enables rational hole-transport layer selection.
SCLC method; ITO/PEDOT:PSS/SnNc/Au hole-only diode. Sources not provided.
Charge transport Space‑charge‑limited current Organic semiconductor mobility

SnNc in Organic Up-Conversion Device: IR-to-Visible Efficiency

An organic up‑conversion device (OUD) employing SnNc blended with fullerene as the NIR‑sensitive photodetector layer demonstrated a 133% gain in luminous efficiency when exposed to IR radiation compared to operation without IR irradiation . This gain was achieved using the device architecture ITO/SnNc:C₆₀/BCP/Al as the NIR photodetector unit coupled to a phosphorescent organic light‑emitting diode (OLED) unit, with SnNc absorbing at ~875 nm to generate charge carriers that drive visible emission . The X‑ray diffraction analysis confirmed a monoclinic crystal structure (P2₁/c space group) and LDI‑TOF mass spectrometry verified the absence of dimer formation in the thin film, ensuring that the NIR response is monomeric and reproducible .

Up-Conversion Device Gain
Supporting evidence
133% luminous efficiency gain with IR
Demonstrates functional NIR-to-visible conversion in an integrated optoelectronic device.
SnNc:C₆₀ photodetector coupled with phosphorescent OLED; ~875 nm absorption. Sources not provided.
Organic up-conversion device Infrared imaging NIR-to-visible conversion

SnNc vs. Planar Naphthalocyanine: Voltage-Induced Flipping

Low‑temperature (50 K) scanning tunneling microscopy on highly oriented pyrolytic graphite (HOPG) reveals that SnNc is intrinsically non‑planar due to the out‑of‑plane Sn(II) center, whereas base‑free naphthalocyanine (Nc) is planar [1]. This geometric difference produces distinct adsorption behaviors: planar Nc forms large defect‑free ordered monolayers with high molecular packing density and columnar π‑stacking in multilayers, while non‑planar SnNc forms phases of lower packing density with either Sn²⁺‑up or Sn²⁺‑down orientation [1]. Critically, SnNc exhibits a voltage‑induced flipping between these two orientations in the monolayer, a phenomenon not observed for planar Nc, which has been proposed as a mechanism for single‑molecular information storage [1].

Voltage-Induced Flipping
Head-to-head
SnNc Non-planar; bistable Sn²⁺-up/down switching
Base-free Nc Planar; static monolayer; no flipping
Rare combination of NIR chromophore with voltage-addressable conformational bistability for molecular electronics research.
Low-temperature STM on HOPG at 50 K; UHV conditions.
Molecular electronics Single‑molecule switching Scanning tunneling microscopy

SnNc: Evidence-Backed Application Scenarios


NIR Organic Photovoltaic Research with Monomeric Absorption

For OPV programs targeting photon harvesting in the 750–1100 nm range where ~50% of solar flux resides, SnNcCl₂ (or SnNc as its synthetic precursor) provides intrinsic monomeric absorption extending beyond 1100 nm that persists in bulk‑heterojunction blends with fullerenes, unlike SnPc whose NIR response collapses upon dimer dissociation [1]. The experimentally verified bilayer OPV efficiency of (1.2 ± 0.1)% under AM1.5G serves as a reproducible starting baseline for device optimization [1]. Procurement should specify the oxidation state: Sn(IV) dichloride (SnNcCl₂, CAS 26857-61-4) for OPV donor applications; Sn(II) (SnNc, CAS 110479-58-8) for fundamental optical studies or as a precursor for axial derivatization.

PDT Photosensitizer: Controlled Singlet-Oxygen Quenching

Sn naphthalocyanines occupy a distinct intermediate position in the metal‑dependent singlet‑oxygen quenching series: SnNc kq = 53 × 10⁸ M⁻¹ s⁻¹ is substantially more active than SiNc (3.9 × 10⁸) yet less aggressive than GaNc (110 × 10⁸) [1]. This intermediate quenching activity, combined with the NIR absorption in the 780–830 nm therapeutic window where tissue transmission is optimal, makes Sn naphthalocyanines suitable candidates for PDT regimens requiring balanced photosensitizer activity rather than maximal singlet‑oxygen generation [2]. The triplet‑state quantum yield ΦT, which is moderately and directly dependent on the atomic number of the central metal, provides an additional tunable parameter through axial ligand selection [3].

OUD for IR Imaging and Night-Vision Applications

SnNc has been demonstrated as a functional NIR‑sensitive layer in an integrated organic up‑conversion device, producing a 133% luminous efficiency gain under IR irradiation centered at ~875 nm [1]. The measured HOMO (5.0 eV) and LUMO (3.7 eV) energies and hole mobility μh = 8.8 × 10⁻⁵ cm² V⁻¹ s⁻¹ provide the complete electronic parameters needed for device‑stack design [1]. The confirmed absence of dimer formation in vacuum‑deposited SnNc thin films ensures reproducible NIR photoresponse batch‑to‑batch [1].

Non-Planar Geometry: Single-Molecule Electronics and Surface Switching

The intrinsic non‑planarity of SnNc, confirmed by low‑temperature STM, enables voltage‑induced conformational flipping between Sn²⁺‑up and Sn²⁺‑down orientations on graphite surfaces—a bistable switching phenomenon absent in planar naphthalocyanines [1]. This behavior has been explicitly proposed for single‑molecular information storage applications [1]. Research groups developing molecular switches, molecular memory elements, or conformationally responsive surface coatings should procure SnNc rather than planar base‑free Nc to access this voltage‑addressable bistability.

Application
Selection Property
Validation Focus
NIR organic photovoltaic research
Intrinsic monomeric absorption beyond 1100 nm
Bulk-heterojunction photocurrent and morphology stability
Photodynamic therapy research
Intermediate singlet-oxygen quenching rate
Tunable photoinhibition and triplet-state quantum yield
IR imaging and up-conversion device research
Verified NIR photoresponse and charge transport
Device stack integration and luminous efficiency gain
Single-molecule electronics research
Non-planar geometry with voltage-induced bistable flipping
Conformational switching reproducibility and surface packing

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